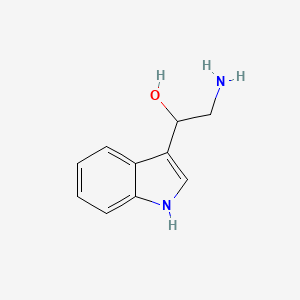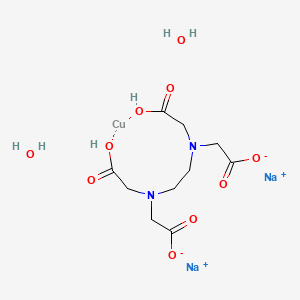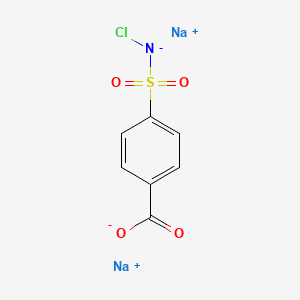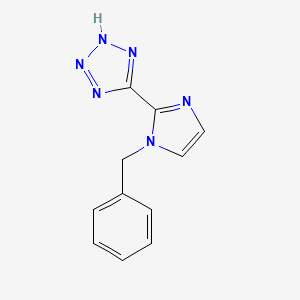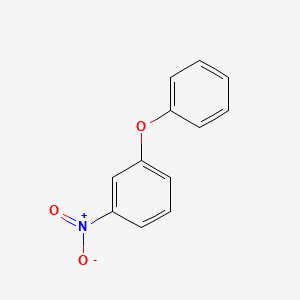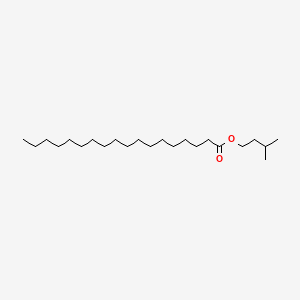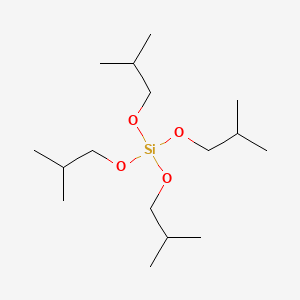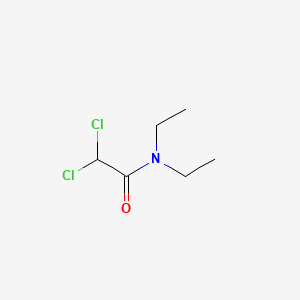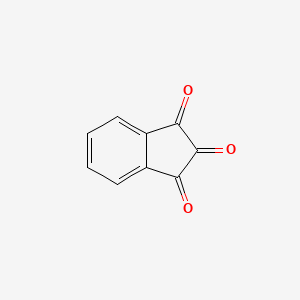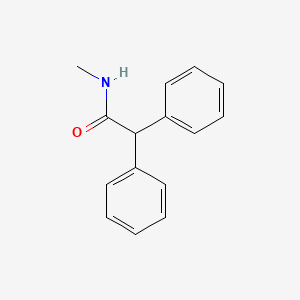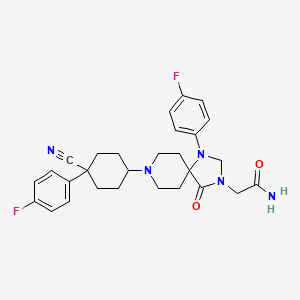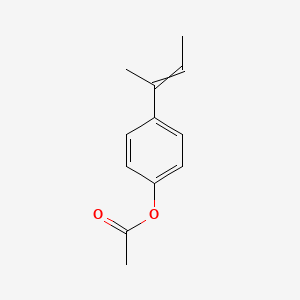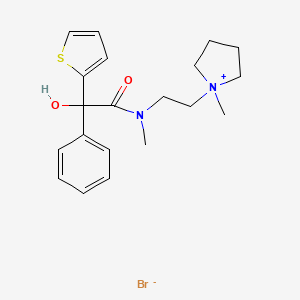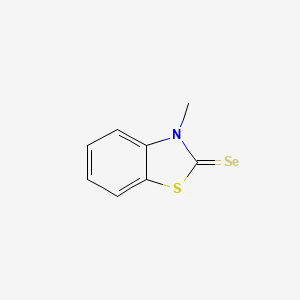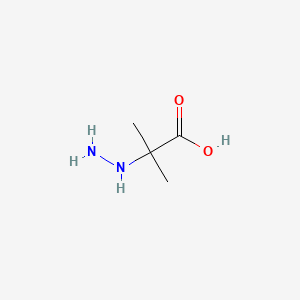
2-Hydrazinyl-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-hydrazino-2-methyl-(9CI) typically involves the reaction of isopropylidenehydrazine with propanoic acid. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation to obtain the final product.
化学反应分析
Types of Reactions
2-Hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form hydrazones or other derivatives.
Substitution: The hydrazino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce hydrazones.
科学研究应用
2-Hydrazinyl-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive hydrazino group.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism by which propanoic acid, 2-hydrazino-2-methyl-(9CI) exerts its effects involves its reactive hydrazino group. This group can form covalent bonds with various molecular targets, such as enzymes or proteins, leading to inhibition or modification of their activity. The specific pathways involved depend on the target molecule and the context of the reaction.
相似化合物的比较
Similar Compounds
Hydrazinoisobutyric acid: Similar in structure but with different reactivity and applications.
2-Hydrazinyl-2-methylpropanoic acid: Another name for the same compound, highlighting its structural features.
Propionic acid, 2-hydrazino-2-methyl: Another synonym for the compound.
属性
CAS 编号 |
22574-05-6 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC 名称 |
2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(2,6-5)3(7)8/h6H,5H2,1-2H3,(H,7,8) |
InChI 键 |
OSQXEXBYIJCVCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)NN |
规范 SMILES |
CC(C)(C(=O)O)NN |
Key on ui other cas no. |
22574-05-6 |
序列 |
X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


